

Application Notes: Ferrozine Assay for Serum Iron Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B089699

[Get Quote](#)

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport in hemoglobin, cellular respiration, and enzymatic reactions. The majority of iron in the blood is bound to the transport protein transferrin. The quantitative determination of serum iron is a critical diagnostic tool for various conditions, including iron deficiency anemia, hemochromatosis (iron overload), and chronic diseases.^{[1][2]} The ferrozine-based colorimetric assay is a widely used, sensitive, and specific method for measuring serum iron concentration.^{[3][4][5]}

Principle of the Assay

The ferrozine assay for serum iron determination is based on a multi-step chemical reaction:

- Release of Iron: In a weakly acidic medium (pH 4.0-4.9), ferric iron (Fe^{3+}) is dissociated from its carrier protein, transferrin.^{[1][6][7][8]}
- Reduction of Iron: A reducing agent, such as ascorbic acid or hydroxylamine, reduces the released ferric iron (Fe^{3+}) to its ferrous state (Fe^{2+}).^{[1][2][6][9]}
- Complex Formation: Ferrous iron (Fe^{2+}) then reacts with ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable, water-soluble magenta-colored complex.^{[1][4][8][10][11]}

- Spectrophotometric Measurement: The intensity of the colored complex is directly proportional to the iron concentration in the sample.[\[1\]](#)[\[6\]](#) The absorbance is measured spectrophotometrically at a wavelength of approximately 560-570 nm.[\[6\]](#)[\[12\]](#)

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the determination of serum iron using the ferrozine assay. It is crucial to use iron-free, acid-washed glassware or disposable plasticware to prevent contamination.[\[1\]](#)[\[2\]](#)[\[13\]](#)

Materials and Equipment

- Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm (or a range of 540-580 nm).[\[6\]](#)[\[7\]](#)[\[13\]](#)
- Matched cuvettes (1 cm light path) or 96-well microplates.[\[1\]](#)
- Calibrated micropipettes and tips.[\[13\]](#)
- Vortex mixer.
- Disposable test tubes or microcentrifuge tubes.[\[13\]](#)
- Deionized or distilled water.

Reagents

Several commercial kits are available. Alternatively, reagents can be prepared in the laboratory. The following is a common formulation:

Reagent	Composition	Storage
Iron Buffer (Reagent 1)	Acetate Buffer (100-400 mmol/L, pH 4.5-4.9), Hydroxylamine hydrochloride (0.6 mol/L) or Ascorbic Acid (99.7%).[2][6][9]	2-8°C. Stable for several months.[6][13]
Chromogen (Reagent 2)	Ferrozine solution (8-40 mmol/L).[2][9]	2-8°C, protected from light.[13]
Iron Standard	Iron standard solution (e.g., 100 or 200 µg/dL).[2][14] Traceable to a Standard Reference Material.[13]	2-8°C.[13]
Working Reagent	Prepared by mixing Reagent 1 and Reagent 2. A common ratio is 4 volumes of Reagent 1 to 1 volume of Reagent 2.[13]	Stable for up to 6 months at 2-8°C when protected from light and contamination.[9][13]

Sample Preparation

- Sample Type: Serum or heparinized plasma, free of hemolysis.[12][13] Hemolyzed samples should be rejected as iron released from red blood cells will falsely elevate results.[9][13]
- Storage: Serum iron is stable for up to 7 days at 20-25°C, 3 weeks at 2-8°C, and for at least one year at -20°C.[6]
- Deproteinization (Optional but recommended for certain samples): For samples with high protein or lipid content, precipitation with trichloroacetic acid (TCA) may be necessary to improve accuracy.[4][14]

Assay Procedure (Manual Method)

- Bring Reagents to Room Temperature: Allow all reagents and samples to equilibrate to room temperature before use.
- Pipetting: Set up test tubes for a reagent blank, standard, and samples.

- Reagent Blank: 1.0 mL of Working Reagent + 200 μ L of distilled water.
- Standard: 1.0 mL of Working Reagent + 200 μ L of Iron Standard.
- Sample: 1.0 mL of Working Reagent + 200 μ L of serum sample.
- Mixing and Incubation: Mix the contents of each tube thoroughly by vortexing. Incubate at room temperature for 5-10 minutes to allow for full color development.[2][13]
- Absorbance Measurement: Set the spectrophotometer to zero using the reagent blank. Measure the absorbance of the standard and each sample at 560 nm.[6] The color is stable for at least 30 minutes.[2]

Calculation

The serum iron concentration is calculated using the following formula:

Serum Iron (μ g/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (μ g/dL)

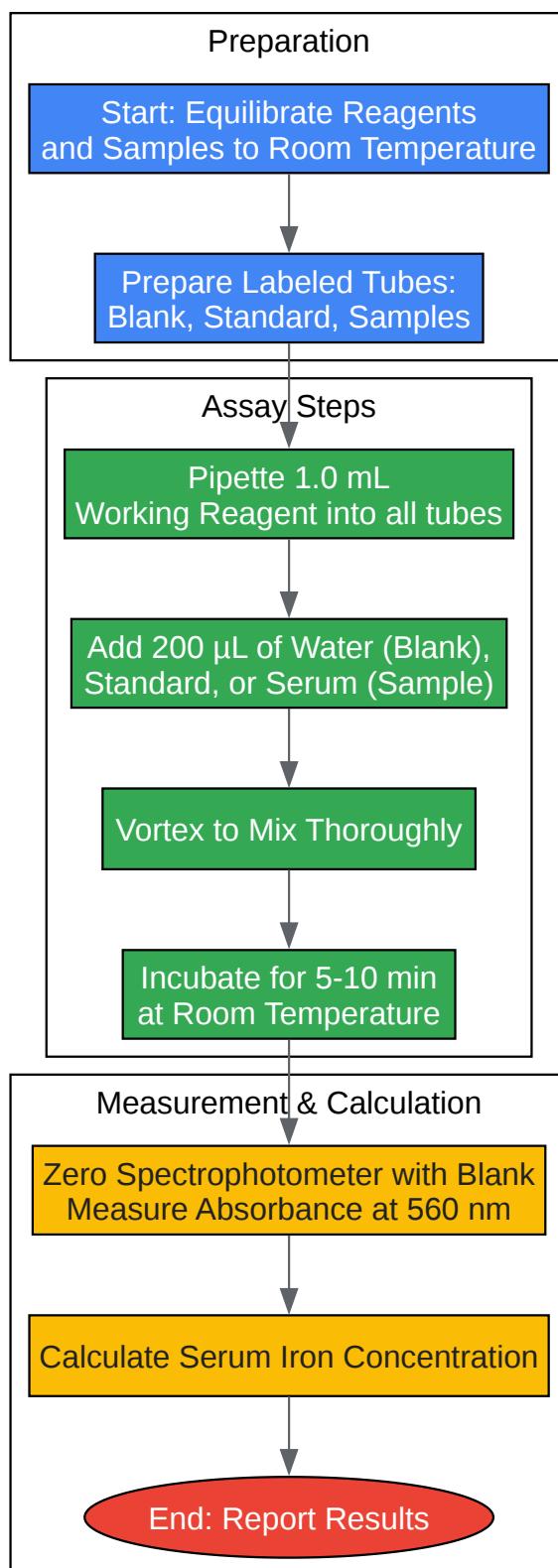
Assay Procedure (Microplate Method)

- Pipetting: Add reagents to the wells of a 96-well microplate.
 - Add 200 μ L of Iron Buffer to each well.[14]
 - Add 40 μ L of purified water (Blank), Iron Calibrator, or Sample to the appropriate wells.[14]
- First Incubation: Mix gently and incubate at room temperature for 5 minutes.[14]
- Add Chromogen: Add 8 μ L of Chromogen (Ferrozine) to each well.
- Second Incubation: Mix and incubate for an additional 5 minutes at room temperature.[14]
- Absorbance Measurement: Read the absorbance at 560 nm using a microplate reader.[14]

Data Presentation

The following table summarizes key quantitative parameters of the ferrozine assay for serum iron determination.

Parameter	Value	Reference
Wavelength	560 - 570 nm	[6][12]
Linearity	Up to 500 - 1000 µg/dL	[2][6][12]
Sample Volume	100 - 200 µL	[2][12]
Incubation Time	5 - 10 minutes	[2][13]
Incubation Temperature	Room Temperature or 37°C	[6][12]
Reference Range (Female)	49 - 151 µg/dL	[12]
Reference Range (Male)	50 - 168 µg/dL	[12]


Note: Reference ranges can vary by population and laboratory. Each laboratory should establish its own reference intervals.[10][12]

Potential Interferences

- Hemolysis: Falsely elevates iron levels due to the high iron content of erythrocytes.[13]
- Lipemia: High lipid levels may affect results and can be mitigated by high-speed centrifugation or deproteinization.[13][14]
- Bilirubin: Does not typically interfere at concentrations below 40 mg/dL.[13][14]
- Copper: High concentrations of copper can potentially interfere with the assay, though some reagent formulations include agents like thiourea to prevent this.[8][12][15]
- Chelating Agents: Anticoagulants such as EDTA interfere with the assay and cannot be used. [14]

Workflow Visualization

The following diagram illustrates the experimental workflow for the manual ferrozine assay.

[Click to download full resolution via product page](#)

Caption: Workflow of the manual ferrozine assay for serum iron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atlas-medical.com [atlas-medical.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine). | Semantic Scholar [semanticscholar.org]
- 6. archem.com.tr [archem.com.tr]
- 7. labtest.com.br [labtest.com.br]
- 8. biomaghreb.com [biomaghreb.com]
- 9. bioresearch.com.jo [bioresearch.com.jo]
- 10. jourilabs.com [jourilabs.com]
- 11. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 12. diagnosticum.hu [diagnosticum.hu]
- 13. linear.es [linear.es]
- 14. kamyabiomedical.com [kamyabiomedical.com]
- 15. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ferrozine Assay for Serum Iron Determination]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089699#ferrozine-assay-protocol-for-serum-iron-determination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com